4-aminotetrahydro-2H-thiopyran-4-carbonitrile
Overview
Description
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is a chemical compound that is part of a broader class of heterocyclic organic compounds. These compounds are characterized by a ring structure that includes both carbon and heteroatoms (atoms other than carbon, such as nitrogen or sulfur). The specific structure of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile suggests the presence of an amino group attached to a tetrahydrothiopyran ring with a nitrile group.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-one derivatives has been achieved through a Friedländer-type reaction involving 5-aminopyrazole-4-carbonitriles and dimedone in the presence of an acidic catalyst . Another related synthesis involves the one-pot synthesis of 2-aminotetrahydrothiopyrano[4,3-b]pyran-3-carbonitrile derivatives using a three-component condensation of aldehydes, malononitrile, and thiopyran with mesoporous NH2-MCM-41 silica in ethanol . These methods highlight the versatility and reactivity of compounds within this class, suggesting potential pathways for the synthesis of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-aminotetrahydro-2H-thiopyran-4-carbonitrile has been confirmed using various spectroscopic techniques. For example, the structural characterization of new 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles was performed using FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography . These techniques are crucial for determining the precise arrangement of atoms within the molecule and for confirming the identity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. Efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been reported, with the identification of sulfonyltetrahydro-2H-thiopyran 1-oxides by X-ray crystallographic analyses and characterization by 1H NMR . The oxidation reaction and subsequent isomerization demonstrate the potential for chemical transformations within this class of compounds, which may be applicable to 4-aminotetrahydro-2H-thiopyran-4-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class can be inferred from related studies. For instance, the organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles involved a tandem Michael addition - cyclization reaction, with the enantioselective synthesis achieved using a cinchona alkaloid-derived thiourea catalyst . This suggests that compounds like 4-aminotetrahydro-2H-thiopyran-4-carbonitrile may exhibit reactivity conducive to cyclization reactions and may be amenable to enantioselective synthesis, which is important for the development of chiral drugs.
Scientific Research Applications
Organic Chemistry
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is a chemical compound with the CAS Number: 50289-20-8 . It is used in the synthesis of various organic compounds .
Application: Synthesis of Isomerically Pure Derivatives
One of the applications of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile is in the efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives .
Method of Application
The method involves an oxidation reaction of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone . This reaction provides steric control, affording its trans sulfoxide with high efficiency and selectivity . From the obtained trans sulfoxide derivatives, cis sulfoxide derivatives were synthesized conveniently by a hydrogen chloride catalyzed isomerization .
Results or Outcomes
The results of this application are isomerically pure (4-nitrophenyl)sulfonyltetrahydro-2H-thiopyran 1-oxides, which were identified by X-ray crystallographic analyses . Isomerically pure sulfoxide derivatives were characterized by 1H NMR .
Synthesis of 2H-Pyrans
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile can be used in the synthesis of 2H-Pyrans .
Application: Synthesis of 2,2,4,5-Tetrasubstituted 2HPs
One of the applications is in the synthesis of 2,2,4,5-tetrasubstituted 2HPs .
Method of Application
The method involves an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set .
Results or Outcomes
The results of this application are 2,2,4,5-tetrasubstituted 2HPs .
Synthesis of 5,6-Fused Bicyclic 2-Amino-4Hpyran Derivatives
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile can also be used in the synthesis of 5,6-fused bicyclic 2-amino-4Hpyran derivatives .
Application: Synthesis of 5,6-Fused Bicyclic 2-Amino-4Hpyran Derivatives
One of the applications is in the synthesis of 5,6-fused bicyclic 2-amino-4Hpyran derivatives .
Method of Application
The method involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates .
Results or Outcomes
The results of this application are 5,6-fused bicyclic 2-amino-4Hpyran derivatives .
Synthesis of 2H-Pyrans
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile can be used in the synthesis of 2H-Pyrans .
Application: Synthesis of 2,2,4,5-Tetrasubstituted 2HPs
One of the applications is in the synthesis of 2,2,4,5-tetrasubstituted 2HPs .
Method of Application
The method involves an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set .
Results or Outcomes
The results of this application are 2,2,4,5-tetrasubstituted 2HPs .
Synthesis of 5,6-Fused Bicyclic 2-Amino-4Hpyran Derivatives
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile can also be used in the synthesis of 5,6-fused bicyclic 2-amino-4Hpyran derivatives .
Application: Synthesis of 5,6-Fused Bicyclic 2-Amino-4Hpyran Derivatives
One of the applications is in the synthesis of 5,6-fused bicyclic 2-amino-4Hpyran derivatives .
Method of Application
The method involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates .
Results or Outcomes
The results of this application are 5,6-fused bicyclic 2-amino-4Hpyran derivatives .
Safety And Hazards
properties
IUPAC Name |
4-aminothiane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPCNCIUAEHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578583 | |
Record name | 4-Aminothiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminothiane-4-carbonitrile | |
CAS RN |
50289-20-8 | |
Record name | 4-Amino-4-cyanotetrahydrothiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50289-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminothiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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